molecular formula C24H20FN7O3 B3011944 2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1172462-51-9

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B3011944
CAS No.: 1172462-51-9
M. Wt: 473.468
InChI Key: HZXTXZYKLHVTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C24H20FN7O3 and its molecular weight is 473.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through various methods. For instance, Rahmouni et al. (2014) describe the preparation of similar compounds via intramolecular cyclization and condensation processes, which are key steps in the synthesis of such complex molecules (Rahmouni et al., 2014).
  • El‐Mekabaty (2015) used a related compound as an intermediate for synthesizing various polyfunctionally substituted heterocycles. This highlights the versatility of such compounds in creating diverse chemical structures (El‐Mekabaty, 2015).

Potential Applications in Drug Development

  • Certain derivatives of similar chemical structures have shown promise in drug development. For example, compounds with anti-inflammatory properties have been synthesized using related molecular structures, as described by Sunder and Maleraju (2013) (Sunder & Maleraju, 2013).
  • Al-Sanea et al. (2020) explored the synthesis of compounds with anticancer properties using a similar chemical framework. This suggests potential applications in developing novel anticancer agents (Al-Sanea et al., 2020).

Other Potential Uses

  • The chemical structure is also explored for other applications like corrosion inhibition, as investigated by Lgaz et al. (2018). Such studies indicate the versatility of these compounds beyond biomedical applications (Lgaz et al., 2018).
  • The compound's derivatives have also been studied for their antimicrobial properties, as in the research by Bondock et al. (2008), further highlighting the diverse applications of these chemicals in various fields (Bondock, Rabie, Etman, & Fadda, 2008).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c1-14-3-7-17(8-4-14)31-22-19(12-26-31)23(34)29-24(28-22)32-20(11-15(2)30-32)27-21(33)13-35-18-9-5-16(25)6-10-18/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXTXZYKLHVTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.